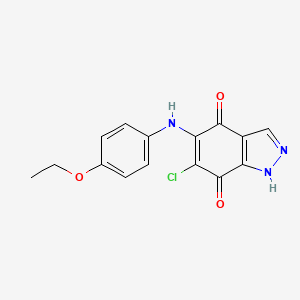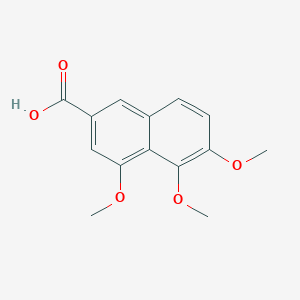![molecular formula C18H18FNO2 B12623787 (6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one CAS No. 920798-14-7](/img/structure/B12623787.png)
(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: is a synthetic organic compound that features a morpholine ring substituted with a 3-fluorophenyl group and a 1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Substitution with 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Introduction of 1-Phenylethyl Group: The 1-phenylethyl group can be added through a Friedel-Crafts alkylation reaction using a phenylethyl halide and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: N-oxides of the morpholine ring.
Reduction: Alcohol derivatives of the morpholine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.
Medicine:
Industry:
Materials Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which (6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a piperazine ring instead of a morpholine ring.
(-)-Carvone: Although structurally different, it also features a fluorinated aromatic ring and is used in various applications.
Uniqueness:
Structural Features: The combination of a morpholine ring with both a 3-fluorophenyl and a 1-phenylethyl group is unique, providing distinct chemical and biological properties.
Applications: Its specific structure allows for unique interactions with molecular targets, making it valuable in specialized applications such as enzyme inhibition and advanced material synthesis.
Properties
CAS No. |
920798-14-7 |
|---|---|
Molecular Formula |
C18H18FNO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18FNO2/c1-13(14-6-3-2-4-7-14)20-11-17(22-12-18(20)21)15-8-5-9-16(19)10-15/h2-10,13,17H,11-12H2,1H3/t13-,17-/m1/s1 |
InChI Key |
ZIVGOMZNHSWPIN-CXAGYDPISA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H](OCC2=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



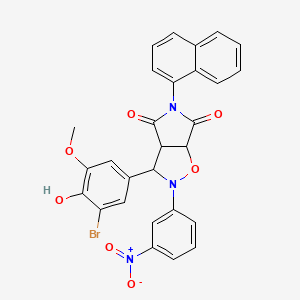
![tert-butyl (3S)-3-{[4-(cyclopentylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12623726.png)

![2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12623751.png)
![4-{[(Pyridin-3-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12623753.png)
![n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B12623758.png)
![N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B12623769.png)
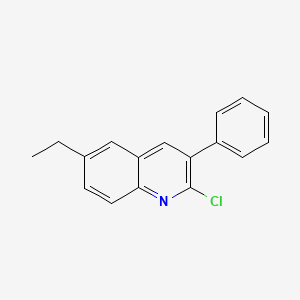
![5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B12623775.png)
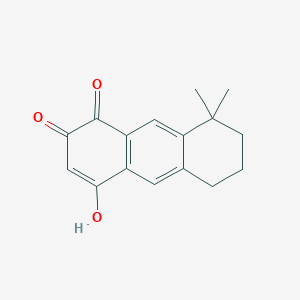
![(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12623781.png)
